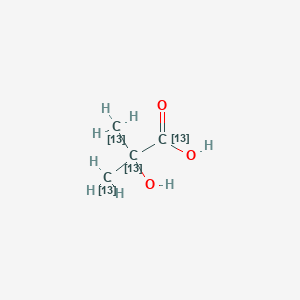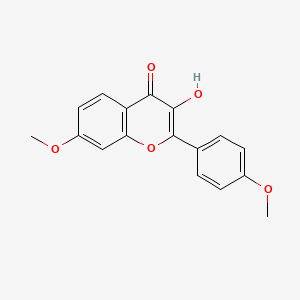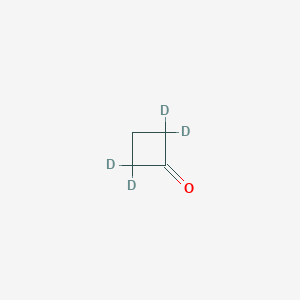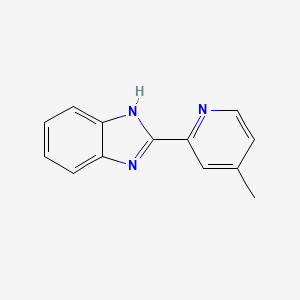
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid
Overview
Description
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid is an organic compound with the molecular formula C15H20O4 . It is used in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine and 3-(2’-acetoxy-4’,6’-dimethylphenyl)-3,3-dimethylpropanoic acid are combined with benzotriazol-1-ol in N,N-dimethyl-formamide at 0℃ for approximately 5 minutes under an inert atmosphere . In the second stage, the reaction mixture is treated with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20℃ for 5 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H20O4 . Unfortunately, the specific details about the linear structure formula and InChI Key are not provided .Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 264.32 . Unfortunately, the specific details about its boiling point, density, and other physical and chemical properties are not provided .Scientific Research Applications
Chromogenic Substrate for Esterases
This compound has been used as a stable chromogenic substrate for esterases . It is produced by the structural isolation of an acetyl ester and p-nitroaniline group using a trimethyl lock moiety. Upon ester hydrolysis, unfavorable steric interactions between the three methyl groups of this o-hydroxycinnamic acid derivative encourage rapid lactonization to form a hydrocoumarin and release p-nitroaniline . This “prochromophore” could find use in a variety of assays .
Prodrug Strategies
Prodrug strategies have been employed to improve the properties of potential small-molecule chemotherapeutic agents, including their solubility, stability, organ selectivity, duration of action, and bioavailability . The trimethyl lock is an o-hydroxycinnamic acid derivative in which severe steric repulsion between three methyl groups leads to rapid lactonization to form a hydrocoumarin with consequent release of an alcohol or amine .
Esterase-Sensitive Prodrugs
A prodrug strategy designed to translate the observed potent biochemical inhibitory activity of this inhibitor into strong cellular activity has been reported . This prodrug strategy relies on the temporary protection of the amine and carboxylic acid moieties of the highly polar amino acid side chain present in the bisubstrate inhibitor . The modification of the carboxylic acid into a range of esters in the absence or presence of a trimethyl-lock (TML) amine protecting group yielded a range of candidate prodrugs .
Inhibitor of Nicotinamide N-Methyltransferase (NNMT)
A recently discovered bisubstrate inhibitor of Nicotinamide N-Methyltransferase (NNMT) was found to be highly potent in biochemical assays with a single digit nanomolar IC50 value but lacking in cellular activity . The isopropyl ester and isopropyl ester-TML prodrugs exhibit improved cell permeability, which also translates to significantly enhanced cellular activity as established using assays designed to measure the enzymatic activity of NNMT in live cells .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-acetyloxy-4,6-dimethylphenyl)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-9-6-10(2)14(12(7-9)19-11(3)16)15(4,5)8-13(17)18/h6-7H,8H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUYOPOSEOEWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC(=O)C)C(C)(C)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Acetoxy-4,6-dimethylphenyl)-3-methylbutyric acid | |
CAS RN |
134098-68-3 | |
| Record name | 134098-68-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




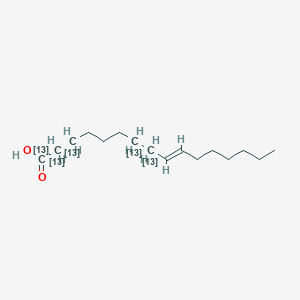
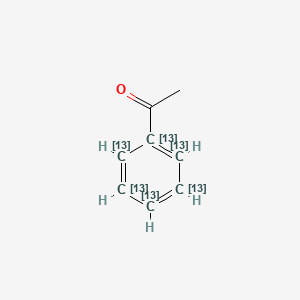
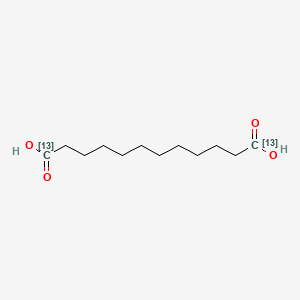
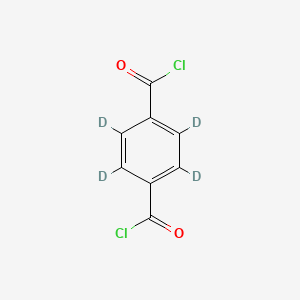
![1,6,7,8-Tetrahydrocyclopenta[g]indole](/img/structure/B3333717.png)
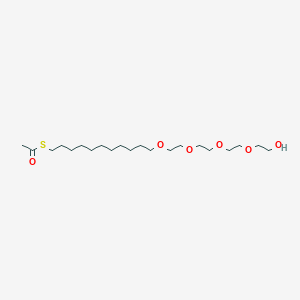
![9-[2-[Bis(1-methylethyl)phosphino]phenyl]-9H-carbazole](/img/structure/B3333727.png)
